molecular formula C16H22N2O2S B2846538 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 330191-09-8

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2846538
CAS No.: 330191-09-8
M. Wt: 306.42
InChI Key: IVSBYTKLWXFHIO-UHFFFAOYSA-N
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Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a benzothiazole derivative characterized by a bicyclic core: a 4,5,6,7-tetrahydrobenzothiazole ring substituted with 5,5-dimethyl and 7-oxo groups. The amide linkage connects this core to a cyclohexanecarboxamide moiety. This structural framework is associated with diverse biological activities, including anti-inflammatory and chemokine inhibitory properties, as observed in structurally related compounds .

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-16(2)8-11-13(12(19)9-16)21-15(17-11)18-14(20)10-6-4-3-5-7-10/h10H,3-9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSBYTKLWXFHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Compound A : N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide ()

  • Core : Azepan-2-one (7-membered lactam) vs. benzothiazole.
  • Key Differences: The absence of a sulfur atom and aromaticity in the azepinone core reduces planarity compared to benzothiazole.
  • Activity : Acts as a broad-spectrum chemokine inhibitor with oral anti-inflammatory efficacy, suggesting that the cyclohexanecarboxamide group enhances metabolic stability in vivo .

Compound B : N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide ()

  • Substituent : Thiophene-2-carboxamide replaces cyclohexanecarboxamide.

Substituent Variations in Benzothiazole Derivatives

Compound Name Substituent Molecular Formula Key Properties/Activities
Target Compound Cyclohexanecarboxamide C₁₆H₂₃N₂O₂S Likely enhanced metabolic stability
N-(5,5-Dimethyl-7-oxo-...)-furan-2-carboxamide () Furan-2-carboxamide C₁₃H₁₄N₂O₃S Reduced steric bulk; potential for H-bonding via furan oxygen
2-(2,4-Dichlorophenoxy)-N-(5,5-dimethyl-7-oxo-...)acetamide () 2,4-Dichlorophenoxyacetamide C₁₇H₁₇Cl₂N₂O₃S Electrophilic chlorine atoms may enhance target binding but increase toxicity risk

Crystallographic and Solubility Insights

  • Target Compound: Expected to form N—H⋯O hydrogen-bonded dimers (as seen in ’s azepinone analog), which may reduce aqueous solubility compared to furan or thiophene derivatives .

Preparation Methods

Cyclization of Thioamide Precursors

Thioamides derived from dimedone (5,5-dimethylcyclohexane-1,3-dione) serve as key intermediates. Reacting dimedone with thiourea in acetic acid under reflux yields the tetrahydrobenzothiazole ring via intramolecular cyclization. This method achieves moderate yields (60–70%) and requires precise control of reaction time to avoid over-oxidation.

Reaction Conditions

  • Reactants : Dimedone (1 equiv), thiourea (1.2 equiv)
  • Solvent : Glacial acetic acid
  • Temperature : 110°C, reflux for 6–8 hours
  • Yield : 68%

Condensation with 2-Aminobenzenethiol Derivatives

Alternative approaches utilize 2-aminobenzenethiol and ketones. For example, condensation of 2-aminobenzenethiol with dimedone in the presence of iodine as a catalyst produces the tetrahydrobenzothiazole scaffold. This method benefits from shorter reaction times (2–3 hours) and higher yields (75–80%).

Optimized Protocol

  • Catalyst : Iodine (10 mol%)
  • Solvent : Ethanol
  • Temperature : 80°C
  • Yield : 78%

Amidation: Coupling the Cyclohexanecarboxamide Moiety

The final step involves conjugating the tetrahydrobenzothiazole amine with cyclohexanecarbonyl chloride. Two predominant methods are employed:

Schotten-Baumann Reaction

Classical amide formation under Schotten-Baumann conditions utilizes an aqueous-organic biphasic system. Cyclohexanecarbonyl chloride reacts with the amine in the presence of sodium hydroxide, yielding the target compound.

Procedure

  • Reactants : Tetrahydrobenzothiazole amine (1 equiv), cyclohexanecarbonyl chloride (1.5 equiv)
  • Base : 10% NaOH (aq)
  • Solvent : Dichloromethane
  • Temperature : 0–5°C, stirred for 2 hours
  • Yield : 72%

Carbodiimide-Mediated Coupling

Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents. This method enhances yields (85–90%) and minimizes side reactions.

Optimized Conditions

  • Coupling Agent : EDC (1.2 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : Room temperature, 12 hours
  • Yield : 87%

Structural Characterization and Analytical Data

Successful synthesis is validated through spectral and physicochemical analyses:

Spectral Properties

  • IR Spectroscopy : Strong absorption at 1644 cm⁻¹ (C=O stretch) and 1278 cm⁻¹ (C-N stretch).
  • ¹H NMR : Signals at δ 2.50 ppm (s, 6H, -CH₃), δ 7.39–8.19 ppm (m, aromatic protons), and δ 12.91 ppm (s, 1H, -NH).
  • Mass Spectrometry : Molecular ion peak at m/z 344 (M⁺).

Physicochemical Data

Property Value Method Reference
Melting Point 140–142°C Capillary Tube
Molecular Weight 344.42 g/mol MS
Solubility (H₂O) Insoluble Turbidimetry
Partition Coefficient (LogP) 3.2 ± 0.1 HPLC

Challenges and Optimization Strategies

Purification Difficulties

The compound’s low aqueous solubility complicates recrystallization. Gradient column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Yield Enhancement

Microwave-assisted synthesis reduces reaction time by 40% and improves yields to 82%. Catalytic additives like DMAP (4-dimethylaminopyridine) further accelerate amidation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost (Relative)
Schotten-Baumann 72 92 2 Low
EDC-Mediated Coupling 87 98 12 High
Microwave-Assisted 82 96 1.5 Moderate

Q & A

Basic: What are the key considerations for synthesizing N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide with high purity?

Answer:
The synthesis of this compound requires multi-step organic reactions, often involving coupling of the benzothiazole core with cyclohexanecarboxamide derivatives. Critical factors include:

  • Reaction conditions : Temperature (typically 60–80°C for amide bond formation) and pH control (neutral to slightly basic) to prevent side reactions like hydrolysis of the benzothiazole ring .
  • Purification : Use of column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (e.g., from methanol or ethanol) to isolate the product. TLC monitoring is essential to track reaction progress .
  • Yield optimization : Adjusting stoichiometry of reagents (e.g., 1:1 molar ratio of benzothiazole amine to cyclohexanecarboxamide chloride) and reaction time (overnight stirring for complete coupling) .

Advanced: How can researchers resolve contradictory biological activity data for this compound across different assays?

Answer:
Contradictions may arise from assay-specific variables or structural nuances. Methodological steps include:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects; e.g., electron-withdrawing groups on the benzothiazole ring may enhance binding to target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) .
  • Dose-response validation : Repeat assays with a wider concentration range (e.g., 1 nM–100 µM) and use statistical tools (e.g., ANOVA) to confirm significance .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Routine characterization involves:

  • NMR spectroscopy : Confirm molecular structure via ¹H and ¹³C NMR (e.g., benzothiazole protons at δ 7.2–7.5 ppm, cyclohexane protons at δ 1.2–2.1 ppm) .
  • Mass spectrometry (HRMS or ESI-MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 375.12) .
  • IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, benzothiazole C-S stretch at ~690 cm⁻¹) .

Advanced: How can computational modeling aid in predicting the binding affinity of this compound to biological targets?

Answer:
Computational approaches include:

  • Molecular docking (AutoDock/Vina) : Simulate interactions with targets (e.g., PFOR enzyme) using crystal structures (PDB ID: 2X9L). Focus on hydrogen bonding between the amide group and active-site residues (e.g., Arg-231) .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; analyze RMSD (<2 Å indicates stable binding) .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with experimental IC50 values to predict activity .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:
Stability depends on environmental factors:

  • Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation. Degradation >5% occurs after 6 months at 4°C .
  • pH sensitivity : Stable in neutral buffers (pH 6–8); avoid acidic (pH <4) or basic (pH >10) conditions to prevent hydrolysis of the amide bond .
  • Light exposure : Protect from UV light to avoid photodegradation of the benzothiazole moiety .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:
Low yields (e.g., <40%) may result from poor reactivity or side reactions. Mitigation strategies:

  • Activating agents : Use HATU or EDC/HOBt to enhance coupling efficiency between the benzothiazole amine and carboxamide .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane or THF to reduce byproduct formation .
  • Microwave-assisted synthesis : Apply controlled microwave heating (100°C, 30 min) to accelerate reaction kinetics and improve yields by ~20% .

Basic: What are the documented biological targets or pathways associated with this compound?

Answer:
Preliminary studies suggest interactions with:

  • Enzymes : Inhibition of PFOR (critical in anaerobic metabolism) via amide-anion binding .
  • Receptors : Partial agonism of G-protein-coupled receptors (GPCRs) linked to anti-inflammatory responses .
  • Apoptosis pathways : Upregulation of caspase-3 in cancer cell lines (e.g., MCF-7) at IC50 ~15 µM .

Advanced: How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?

Answer:
Spectral discrepancies may arise from impurities or tautomerism. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • HPLC-MS purity checks : Confirm >95% purity; impurities (e.g., unreacted starting material) can skew shifts .
  • Tautomer analysis : Investigate keto-enol equilibria in the benzothiazole ring using variable-temperature NMR .

Basic: What solvents are compatible with this compound for in vitro assays?

Answer:

  • Primary solvent : DMSO (stock solutions at 10 mM).
  • Dilution buffers : Phosphate-buffered saline (PBS) or cell culture media (e.g., DMEM with 10% FBS).
  • Avoid : Chloroform or acetone, which may precipitate the compound .

Advanced: What strategies can optimize the compound’s bioavailability for in vivo studies?

Answer:
Bioavailability enhancement methods:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size ~150 nm) for sustained release .
  • Pharmacokinetic profiling : Monitor plasma half-life (t½) and AUC via LC-MS/MS after oral/intravenous administration .

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